Mycoplasma hyopneumoniae MIC90: Valnemulin vs. Tiamulin 100-Fold Potency Advantage
Valnemulin demonstrates exceptional potency against M. hyopneumoniae field isolates with an MIC90 of 0.0005 µg/mL, which is 100-fold lower (more potent) than tiamulin (MIC90 0.05 µg/mL) and 20-fold lower than enrofloxacin (MIC90 0.01 µg/mL) when tested against the same panel of recent field strains [1].
| Evidence Dimension | In vitro antibacterial activity (MIC90) against M. hyopneumoniae field isolates |
|---|---|
| Target Compound Data | MIC90 = 0.0005 µg/mL |
| Comparator Or Baseline | Tiamulin: MIC90 = 0.05 µg/mL; Enrofloxacin: MIC90 = 0.01 µg/mL |
| Quantified Difference | Valnemulin 100× more potent than tiamulin; 20× more potent than enrofloxacin |
| Conditions | Broth microdilution method; recent field strains of M. hyopneumoniae |
Why This Matters
This 100-fold potency difference determines whether therapeutic drug concentrations can be achieved at standard dosing; valnemulin's sub-nanogram MIC90 ensures plasma concentrations exceed the MIC for effective treatment of enzootic pneumonia.
- [1] Hannan PC, Windsor HM, Ripley PH. In vitro susceptibilities of recent field isolates of Mycoplasma hyopneumoniae and Mycoplasma hyosynoviae to valnemulin (Econor), tiamulin and enrofloxacin. Res Vet Sci. 1997;63(2):157-160. View Source
